5-(1H-1,2,3,4-TETRAAZOL-5-YL)-1,2,3-BENZENETRIOL
Overview
Description
5-(1H-1,2,3,4-TETRAAZOL-5-YL)-1,2,3-BENZENETRIOL is a compound that features a tetrazole ring attached to a benzenetriol structure. This unique combination of functional groups makes it an interesting subject for various chemical and biological studies. The tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, while the benzenetriol moiety provides multiple sites for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3,4-TETRAAZOL-5-YL)-1,2,3-BENZENETRIOL typically involves the formation of the tetrazole ring followed by its attachment to the benzenetriol structure. One common method involves the reaction of an appropriate precursor with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then coupled with a benzenetriol derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,3,4-TETRAAZOL-5-YL)-1,2,3-BENZENETRIOL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzenetriol moiety can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenetriol derivatives.
Scientific Research Applications
5-(1H-1,2,3,4-TETRAAZOL-5-YL)-1,2,3-BENZENETRIOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1H-1,2,3,4-TETRAAZOL-5-YL)-1,2,3-BENZENETRIOL involves its interaction with specific molecular targets. The tetrazole ring can interact with metal ions, forming stable complexes that can inhibit or activate enzymes. The hydroxyl groups on the benzenetriol moiety can participate in hydrogen bonding, affecting the compound’s binding affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine: Known for its high nitrogen content and use in energetic materials.
5-Isopropyl-N-(1H-1,2,3,4-tetrazol-5-yl)thiobenzo-2-oxazole Acetamide: Studied for its anti-inflammatory properties.
Uniqueness
5-(1H-1,2,3,4-TETRAAZOL-5-YL)-1,2,3-BENZENETRIOL is unique due to its combination of a tetrazole ring and a benzenetriol structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-(2H-tetrazol-5-yl)benzene-1,2,3-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c12-4-1-3(2-5(13)6(4)14)7-8-10-11-9-7/h1-2,12-14H,(H,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOFIXXJDYWOBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=NNN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501279380 | |
Record name | 5-(2H-Tetrazol-5-yl)-1,2,3-benzenetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501279380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91759-57-8 | |
Record name | 5-(2H-Tetrazol-5-yl)-1,2,3-benzenetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91759-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2H-Tetrazol-5-yl)-1,2,3-benzenetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501279380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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